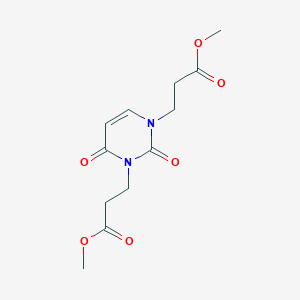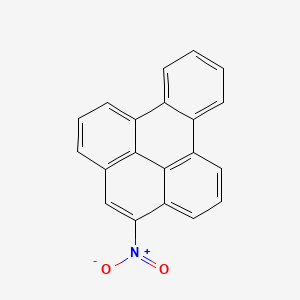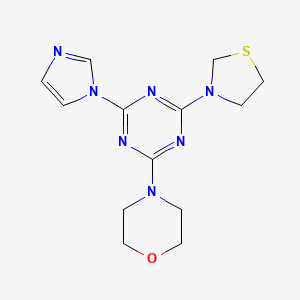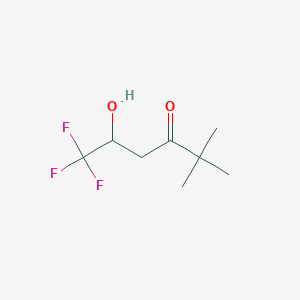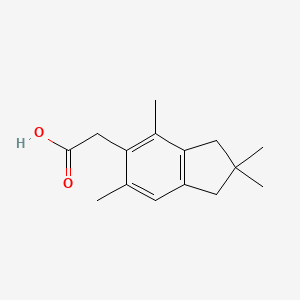
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound with a unique structure that includes a tetramethyl-substituted indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the alkylation of indene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-indene with methylating agents under acidic conditions to introduce the tetramethyl groups. Subsequent carboxylation using carbon dioxide in the presence of a base yields the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying the effects of substituted indene derivatives on biological systems. It may serve as a model compound for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify specific biological targets and pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: Similar structure but lacks the acetic acid group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another tetramethyl-substituted compound with different functional groups.
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Contains a benzofuran ring instead of an indene ring.
Uniqueness
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its combination of a tetramethyl-substituted indene ring and an acetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
160669-42-1 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C15H20O2/c1-9-5-11-7-15(3,4)8-13(11)10(2)12(9)6-14(16)17/h5H,6-8H2,1-4H3,(H,16,17) |
Clave InChI |
RUKJTIXKKLTWQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2)(C)C)C(=C1CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
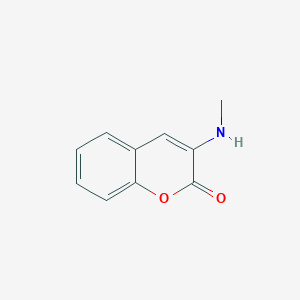
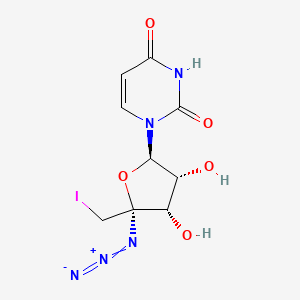
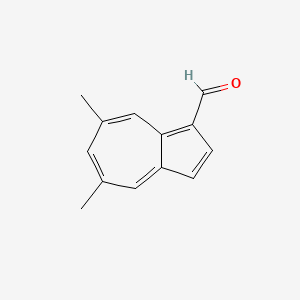
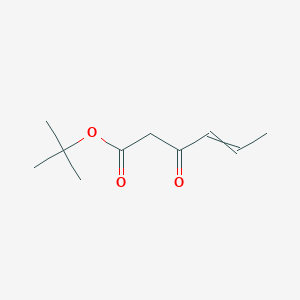
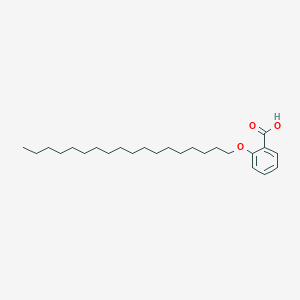
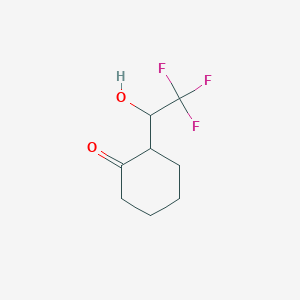
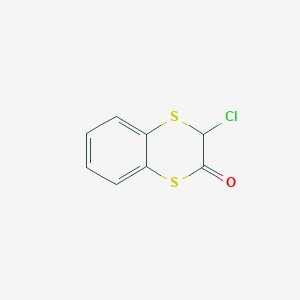
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
